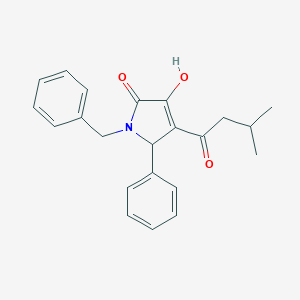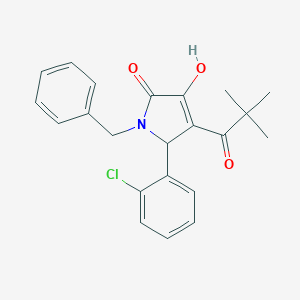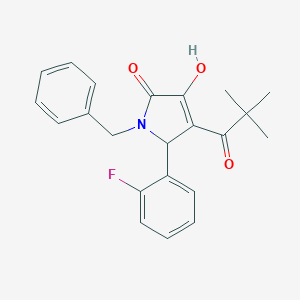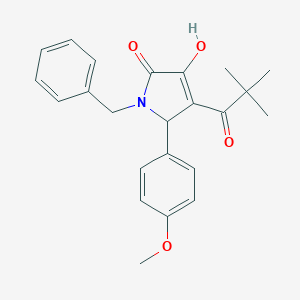![molecular formula C21H22N2O4S B282462 (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrolidine family and has been found to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate involves its conversion to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate has a range of interesting biochemical and physiological effects. It has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those of Parkinson's disease. (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate has also been found to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects. In addition, (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate has been found to inhibit the uptake of serotonin and norepinephrine, leading to alterations in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate has several advantages for use in lab experiments. It is a highly selective neurotoxin that can be used to selectively destroy dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments. However, there are also several limitations to the use of (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate in lab experiments. It is highly toxic and must be handled with extreme care. In addition, its effects are irreversible, making it difficult to study the long-term effects of (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate exposure.
Direcciones Futuras
There are several future directions for research involving (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate. One area of research involves the development of new treatments for Parkinson's disease. (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate has been used to model the disease in animals, and researchers are currently investigating new drugs that can protect dopaminergic neurons from (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate-induced damage. Another area of research involves the study of (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, researchers are also investigating the potential use of (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate is a highly selective neurotoxin that has been extensively studied for its potential applications in scientific research. Its ability to selectively destroy dopaminergic neurons in the substantia nigra makes it a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments. However, its toxicity and irreversible effects make it difficult to use in lab experiments. Nevertheless, researchers are continuing to investigate new ways to use (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate to study neurodegenerative diseases and to develop new treatments for Parkinson's disease.
Métodos De Síntesis
(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate can be synthesized using a variety of methods, but one of the most common techniques involves the reaction of 2-bromo-1-phenylethanone with thiophene-2-carbaldehyde in the presence of morpholine. The resulting intermediate is then treated with sodium methoxide to yield (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the study of its effects on the central nervous system. (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those of Parkinson's disease. This makes (E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments.
Propiedades
Fórmula molecular |
C21H22N2O4S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-phenylmethanolate |
InChI |
InChI=1S/C21H22N2O4S/c24-19(15-5-2-1-3-6-15)17-18(16-7-4-14-28-16)23(21(26)20(17)25)9-8-22-10-12-27-13-11-22/h1-7,14,18,24H,8-13H2/b19-17+ |
Clave InChI |
CMMVRYFMALJWMR-HTXNQAPBSA-N |
SMILES isomérico |
C1COCC[NH+]1CCN2C(/C(=C(/C3=CC=CC=C3)\[O-])/C(=O)C2=O)C4=CC=CS4 |
SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4 |
SMILES canónico |
C1COCC[NH+]1CCN2C(C(=C(C3=CC=CC=C3)[O-])C(=O)C2=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282386.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282390.png)
![3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282392.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
![Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282399.png)
![Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282400.png)
![methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282401.png)
![Methyl 6-benzoyl-7-(4-fluorophenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282402.png)